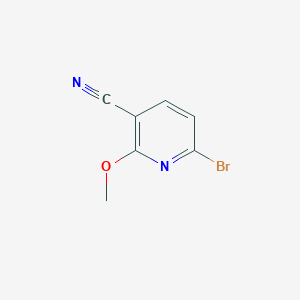

6-Bromo-2-methoxynicotinonitrile

説明

6-Bromo-2-methoxynicotinonitrile is a chemical compound with the molecular formula C7H5BrN2O and a molecular weight of 213.03 . It is a white to yellow solid .

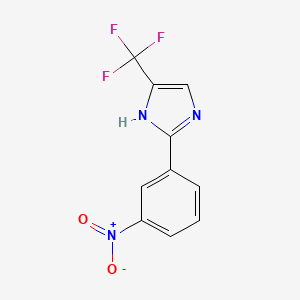

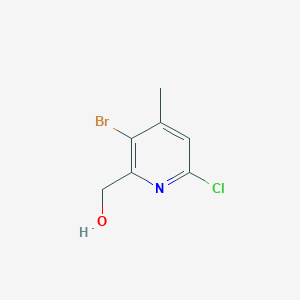

Molecular Structure Analysis

The InChI code for 6-Bromo-2-methoxynicotinonitrile is1S/C7H5BrN2O/c1-11-6-3-2-5 (4-9)7 (8)10-6/h2-3H,1H3 . This indicates the presence of a bromine atom, a methoxy group, and a nitrile group in the pyridine ring. Physical And Chemical Properties Analysis

6-Bromo-2-methoxynicotinonitrile is a white to yellow solid . The exact physical and chemical properties such as melting point, boiling point, and solubility are not available in the sources I found.科学的研究の応用

Pharmacology

6-Bromo-2-methoxynicotinonitrile: is a compound of interest in pharmacological research due to its potential as a building block for various drug molecules. Its structure allows for the introduction of a bromine atom into pharmacologically active molecules, which can significantly alter their activity and bioavailability .

Organic Synthesis

In organic synthesis, 6-Bromo-2-methoxynicotinonitrile serves as a versatile intermediate. It can undergo various chemical reactions, including coupling reactions and substitutions, to create complex organic molecules. Its bromine atom is particularly reactive, making it a valuable component in the synthesis of heterocyclic compounds .

Material Science

This compound’s utility extends to material science, where it can be used to synthesize new materials with potential electronic or photonic properties. The presence of the bromine atom can be exploited in cross-coupling reactions to create polymers or small molecules with specific electronic characteristics .

Analytical Chemistry

6-Bromo-2-methoxynicotinonitrile: can be used as a standard or reagent in analytical chemistry. Its well-defined structure and properties make it suitable for use in calibration curves and as a reference compound in various chromatographic and spectroscopic methods .

Biochemistry Research

In biochemistry, this compound may be used to study enzyme-substrate interactions, particularly in systems where halogenated molecules are substrates or inhibitors. It can help in understanding the role of halogens in biological systems and in the design of enzyme inhibitors .

Environmental Science

Research into the environmental impact of halogenated compounds includes studying compounds like 6-Bromo-2-methoxynicotinonitrile . It can be used to assess the persistence, bioaccumulation, and potential toxicity of brominated organic compounds in the environment .

Agricultural Research

The application of 6-Bromo-2-methoxynicotinonitrile in agricultural research could involve the development of new pesticides or herbicides. Its bromine moiety can be crucial for the biological activity of such agrochemicals .

Chemical Engineering

In chemical engineering, 6-Bromo-2-methoxynicotinonitrile might be involved in process development for the synthesis of fine chemicals. Its reactivity and stability under various conditions are of interest for scaling up chemical processes .

作用機序

Target of Action

A similar compound, 6-bromo-2-mercaptotryptamine (brmt), has been found to have unique effects on voltage-gated k+ channel proteins . These proteins play a crucial role in maintaining the resting membrane potential and repolarizing the membrane during action potentials.

Mode of Action

Brmt, a similar compound, is known to inhibit certain voltage-gated k channels of the kv1 subfamily . This inhibition could potentially alter the membrane potential and disrupt the normal function of cells.

Biochemical Pathways

The inhibition of voltage-gated k channels by brmt could potentially affect the action potential pathway, leading to changes in cellular excitability .

Pharmacokinetics

The compound is expected to have high gi absorption and is bbb permeant . These properties could potentially impact the bioavailability of the compound.

Result of Action

The inhibition of voltage-gated k channels by a similar compound, brmt, could potentially lead to changes in cellular excitability .

特性

IUPAC Name |

6-bromo-2-methoxypyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2O/c1-11-7-5(4-9)2-3-6(8)10-7/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROGDTAWLZWYISW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=N1)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60856944 | |

| Record name | 6-Bromo-2-methoxypyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60856944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-2-methoxynicotinonitrile | |

CAS RN |

1256790-45-0 | |

| Record name | 6-Bromo-2-methoxypyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60856944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

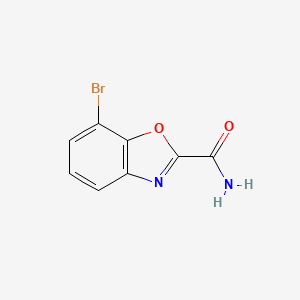

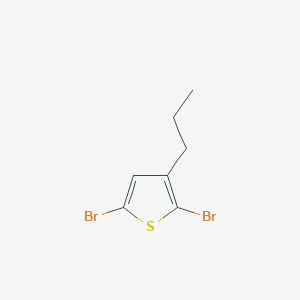

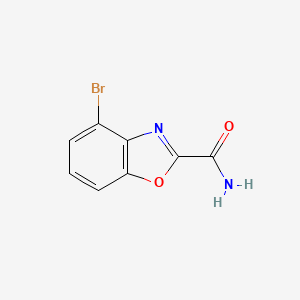

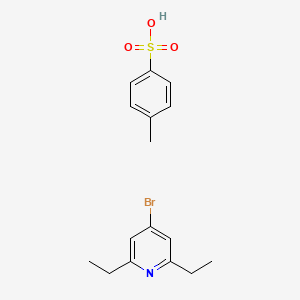

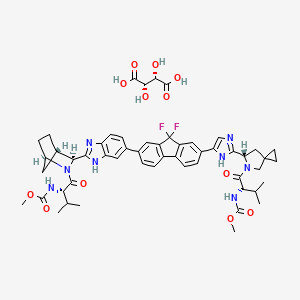

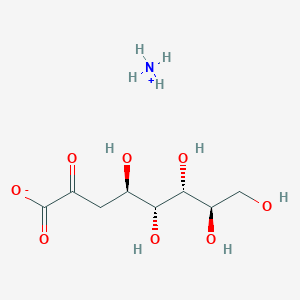

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(S)-tert-butyl 3-(((2-(4-amino-1,2,5-oxadiazol-3-yl)-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-7-yl)oxy)methyl)piperidine-1-carboxylate](/img/structure/B1513182.png)

![Barium bis[(2E)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate]](/img/structure/B1513188.png)

![(2,7,13-Triacetyloxy-10-hydroxy-8,12,15,15-tetramethyl-9-oxo-5-tricyclo[9.3.1.14,8]hexadeca-3,11-dienyl) 3-phenylprop-2-enoate](/img/structure/B1513199.png)